Methyl 4-{[3-(pyridin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate
Description
Methyl 4-{[3-(pyridin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate is a sulfonamide-containing heterocyclic compound featuring a benzoate ester core linked to a pyrrolidine ring substituted with a pyridin-2-yloxy group.
Properties
IUPAC Name |
methyl 4-(3-pyridin-2-yloxypyrrolidin-1-yl)sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-23-17(20)13-5-7-15(8-6-13)25(21,22)19-11-9-14(12-19)24-16-4-2-3-10-18-16/h2-8,10,14H,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKWOBLCWWJSIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[3-(pyridin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate typically involves multiple steps, including the formation of the pyrrolidine ring, the attachment of the pyridine moiety, and the sulfonylation of the benzoate ester. Common reagents used in these reactions include pyrrolidine, pyridine, and sulfonyl chlorides. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3-(pyridin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and pyrrolidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
Methyl 4-{[3-(pyridin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 4-{[3-(pyridin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate involves its interaction with specific molecular targets and pathways. The pyrrolidine and pyridine moieties can bind to enzymes or receptors, modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzoate Ester Derivatives with Heterocyclic Substituents
Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) share a benzoate ester backbone but differ in substituents . Key distinctions include:
- Ester Group : The target compound uses a methyl ester, while analogs like I-6230 and I-6473 employ ethyl esters. Methyl esters typically exhibit higher metabolic stability but lower lipophilicity compared to ethyl counterparts.
- Heterocyclic Moieties: The target’s pyridin-2-yloxy-pyrrolidine group contrasts with pyridazine (I-6230) or isoxazole (I-6273) systems.
Table 1: Structural and Physicochemical Comparison
Sulfonyl-Containing Pyridine Derivatives
The sulfonyl group in the target compound is critical for interactions with biological targets. 1-(4-Methylphenylsulfonyl)-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]-methylsulfanyl}-1H-1,3-benzimidazole () shares a sulfonyl group but incorporates a benzimidazole core instead of a benzoate ester . X-ray crystallography of this analog reveals that the sulfonyl group stabilizes molecular conformation via S=O···H–N hydrogen bonds, suggesting similar stabilizing effects in the target compound.
Table 2: Sulfonyl Group Impact
Pyrrolidine-Pyridine Hybrids
tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate () shares a pyrrolidine-pyridine scaffold but includes bulky tert-butyl and iodine substituents . Additionally, the pyridin-2-yloxy group in the target may offer better π-stacking capacity than iodinated analogs.
Research Findings and Implications
- Bioactivity Trends : Ethyl benzoate analogs (e.g., I-6230) in are often explored for kinase inhibition, but the target compound’s methyl ester and sulfonyl-pyrrolidine design may shift selectivity toward proteases or GPCRs .
- Synthetic Accessibility : The target compound’s lack of halogens or silyl protecting groups (cf. ) simplifies synthesis compared to tert-butyldimethylsilyl (TBS)-protected derivatives.
Biological Activity
Methyl 4-{[3-(pyridin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate is a sulfonamide derivative that has gained attention for its potential biological activities, particularly as a modulator of TRPM8 channels. This compound's unique structure, featuring a methyl ester group, a sulfonyl group, and a pyridine moiety, positions it as a candidate for further pharmacological exploration.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This formula indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms, essential for its biological activity.
Modulation of TRPM8 Channels
This compound has been identified as a potential modulator of TRPM8 (transient receptor potential melastatin 8) channels. These channels are known to play significant roles in thermoregulation and pain perception, particularly in response to cold stimuli. Research suggests that compounds interacting with TRPM8 can have applications in pain management and therapeutic interventions for conditions associated with cold sensitivity.
Interaction Studies
Studies investigating the binding affinity of this compound to TRPM8 channels have employed various techniques, including:
- Radiolabeled ligand binding assays
- Electrophysiological recordings
- Molecular docking simulations
These methodologies are crucial for understanding the pharmacodynamics and therapeutic potential of this compound.
Comparative Analysis with Related Compounds
To contextualize its biological activity, a comparison with structurally similar compounds is beneficial. The following table summarizes some notable compounds and their respective activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate | Similar sulfonamide structure | Potential TRPM8 modulation |
| Methyl 4-(pyridine-2-yloxy)benzoate | Lacks pyrrolidine; simpler structure | Possible analgesic properties |
| N-benzothiopheneylsulfonamide | Contains thiophene; different heterocycle | Antagonistic activity against TRPM8 |
| N-benzimidazolylsulfonamide | Benzimidazole ring; broader activity scope | Antimicrobial properties |
This table illustrates the unique combination of functional groups in this compound that may confer distinct biological activities compared to other sulfonamide derivatives.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential applications in pharmacology:
- Analgesic Development : Research indicates that this compound could serve as a lead compound for developing new analgesics targeting pain pathways associated with cold sensitivity. Its interaction with TRPM8 channels suggests it may effectively modulate pain perception related to temperature changes.
- Therapeutic Applications : Ongoing investigations aim to elucidate the compound's effect on various signaling pathways related to pain management and thermoregulation. Preliminary results indicate promising interactions that warrant further exploration in clinical settings.
- Structural Activity Relationship (SAR) : Understanding the SAR of this compound is critical for optimizing its efficacy and selectivity as a therapeutic agent. Future studies will focus on modifying specific functional groups to enhance its biological activity while minimizing potential side effects.
Q & A
Basic: What synthetic strategies are recommended for constructing the pyrrolidine sulfonyl benzoate core?
Answer:
The synthesis typically involves sequential coupling of the pyrrolidine, pyridine, and benzoate moieties. Key steps include:
- Sulfonation : Reacting pyrrolidine derivatives with sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–25°C) to introduce the sulfonyl group .
- Pyridine-pyrrolidine coupling : Using nucleophilic aromatic substitution (SNAr) between 3-hydroxypyrrolidine and 2-chloropyridine, often catalyzed by K₂CO₃ in DMF at 80–100°C .
- Esterification : Methylation of the benzoic acid intermediate via Fisher esterification (H₂SO₄/MeOH) or using methyl iodide in the presence of a base (e.g., NaH) .
Critical considerations : Protecting groups (e.g., tert-butyl carbamates) may be required to prevent side reactions during sulfonation .
Basic: Which analytical techniques are most effective for characterizing this compound?
Answer:
- Purity : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) .
- Structural confirmation :
- Thermal stability : Differential scanning calorimetry (DSC) to assess melting points and decomposition temperatures (e.g., mp >250°C for sulfonamide analogs) .
Advanced: How can researchers optimize the regioselectivity of the pyridine-pyrrolidine coupling step?
Answer:
Regioselectivity challenges arise due to competing O- vs. N-alkylation. Strategies include:
- Directing groups : Introducing electron-withdrawing substituents (e.g., nitro) on the pyridine ring to activate specific positions for SNAr .
- Catalytic systems : Using CuI/1,10-phenanthroline to mediate Ullmann-type coupling, improving yield (>75%) and selectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of the pyrrolidine oxygen, favoring O- over N-alkylation .
Data-driven example : A 2022 study achieved 89% regioselectivity for pyridin-2-yloxy formation using 2-fluoropyridine and Cs₂CO₃ in DMF at 100°C .
Advanced: How do structural modifications (e.g., fluorination) impact the compound’s biological activity?
Answer:
- Fluorine substitution : Introducing fluorine at the benzoate para position (e.g., Methyl 4-fluoro analog) increases metabolic stability by reducing CYP450-mediated oxidation. However, it may reduce solubility (logP increase by ~0.5) .
- Pyrrolidine modifications : Replacing pyrrolidine with piperidine decreases binding affinity to sulfonylurea receptors (e.g., IC₅₀ shifts from 12 nM to >1 µM) due to altered ring conformation .
- Sulfonyl group : Trifluoromethylation of the sulfonyl moiety enhances proteolytic stability but may introduce toxicity risks (e.g., hepatotoxicity in murine models) .
Contradiction note : While fluorination generally improves stability, some studies report reduced activity in kinase inhibition assays, highlighting target-specific effects .
Advanced: How should researchers address discrepancies in reported biological activity data?
Answer:
Contradictions often stem from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO for receptor binding) or incubation times. Standardize protocols using guidelines from the International Journal of Organic Chemistry .
- Stereochemical impurities : Chiral centers in pyrrolidine may lead to enantiomer-specific activity. Use chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiopurity .
- Solubility artifacts : Poor aqueous solubility (common with sulfonamides) can skew IC₅₀ values. Include controls with co-solvents (e.g., 0.1% DMSO) and dynamic light scattering (DLS) to confirm dissolution .
Case study : A 2019 study resolved a 10-fold IC₅₀ discrepancy for a sulfonamide inhibitor by identifying residual THF (5%) in stock solutions, which artificially enhanced membrane permeability .
Advanced: What computational tools are useful for predicting the compound’s reactivity or binding modes?
Answer:
- Reactivity prediction :
- Binding mode analysis :
- Molecular docking (AutoDock Vina) : Simulates interactions with sulfonylurea receptors (e.g., hydrogen bonding with Tyr115) .
- MD simulations (GROMACS) : Assesses pyrrolidine ring flexibility in aqueous vs. membrane environments .
Validation : Cross-validate predictions with SPR (surface plasmon resonance) binding assays (KD < 50 nM for high-affinity analogs) .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
